molecular formula C14H15NO3S B12671373 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium CAS No. 64794-59-8

1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium

Cat. No.: B12671373
CAS No.: 64794-59-8
M. Wt: 277.34 g/mol
InChI Key: LJVDBAUGXHRHIS-UHFFFAOYSA-N
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Description

1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium (CAS 64794-59-8) is a pyridinium-based ionic compound characterized by a benzyl group attached to the nitrogen atom of the pyridinium ring and a sulphonatoethyl substituent at the 2-position. Its structure imparts unique physicochemical properties, such as high polarity and water solubility due to the sulphonate group, making it particularly valuable in synthetic chemistry and pharmaceutical research. The compound serves as a reagent in organic synthesis, drug development, and dye production, where its ionic nature and reactivity facilitate reactions in polar solvents .

Properties

CAS No.

64794-59-8

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(1-benzylpyridin-1-ium-2-yl)ethanesulfonate

InChI

InChI=1S/C14H15NO3S/c16-19(17,18)11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-8,10H,9,11-12H2

InChI Key

LJVDBAUGXHRHIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2CCS(=O)(=O)[O-]

Origin of Product

United States

Biological Activity

1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium is a pyridinium derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a benzyl group and a sulfonate moiety, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in neurodegenerative diseases and other medical applications.

The molecular structure of 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}N1_{1}O3_{3}S
  • Molecular Weight : 270.31 g/mol
  • Functional Groups : Pyridinium, sulfonate, and benzyl groups.

The biological activity of 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium is primarily attributed to its interaction with various enzymes and receptors. The sulfonate group enhances solubility, allowing better interaction with biological targets. Preliminary studies indicate potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE)

Recent studies have shown that certain pyridinium derivatives exhibit significant AChE inhibition. For instance, a related compound, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide (BOP-1), demonstrated an IC50_{50} of 5.90 ± 0.07 μM for AChE inhibition . While specific data for 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium is limited, its structural similarity suggests comparable activity.

Antimicrobial Activity

Pyridinium compounds are often evaluated for their antimicrobial properties. Studies have indicated that derivatives with similar structures can exhibit broad-spectrum antimicrobial activity. This suggests that 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium may also possess such properties, although direct evidence is yet to be established.

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of pyridinium derivatives highlighted their potential in mitigating neurodegenerative processes. Compounds with dual AChE and BuChE inhibition were identified as promising candidates for Alzheimer's treatment . The case study emphasized the importance of structural modifications in enhancing biological activity.

Table: Summary of Biological Activities

Compound NameActivity TypeIC50_{50} ValueReference
BOP-1AChE Inhibition5.90 ± 0.07 μM
BOP-8AChE Inhibition1.11 ± 0.09 μM
UnknownAntimicrobial--

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(benzyl)-2-(2-sulphonatoethyl)pyridinium with analogous pyridine derivatives, focusing on structural features, functional groups, and applications.

Table 1: Key Properties of 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium and Related Compounds

Compound Name CAS Number Key Functional Groups Solubility Profile Primary Applications References
1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium 64794-59-8 Pyridinium, benzyl, sulphonatoethyl High (aqueous media) Pharmaceuticals, biochemical research, dyes
2-Benzylaminopyridine 6935-27-9 Pyridine, benzylamino Moderate (organic solvents) Antibacterial intermediates
2-Phenyl-2-(pyridin-2-yl)acetamide BD14618 Pyridin-2-yl, acetamide Not reported Chemical synthesis
1-Benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene N/A Benzylsulfanyl, diazenyl Likely low (nonpolar) Structural studies

Structural and Functional Differences

  • Ionic vs. Neutral Character: 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium is a quaternary ammonium salt, rendering it ionic and highly soluble in water. This contrasts with neutral pyridine derivatives like 2-benzylaminopyridine, which lack charged groups and exhibit lower aqueous solubility .
  • Sulphonatoethyl Group: The sulphonatoethyl substituent (-CH₂CH₂SO₃⁻) enhances hydrophilicity and stabilizes the compound in polar environments. This functional group is absent in compounds such as 2-benzylaminopyridine, limiting their utility in aqueous-phase reactions .
  • Benzyl Group Positioning :
    While 1-benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene () also contains a benzyl group, it is attached to a sulfur atom rather than a pyridinium nitrogen. This difference reduces its ionic character and alters reactivity in redox or coupling reactions .

Application-Specific Comparisons

  • Pharmaceutical Synthesis: The ionic nature of 1-(benzyl)-2-(2-sulphonatoethyl)pyridinium enables its use in drug synthesis under physiological conditions, unlike 2-phenyl-2-(pyridin-2-yl)acetamide (), which is neutral and better suited for nonpolar synthetic pathways .
  • Biochemical Research: The sulphonate group in the target compound promotes interactions with biomolecules, a trait absent in 2-benzylaminopyridine, which is primarily used as an intermediate in antibacterial agents .
  • Dye Production: Compared to non-ionic dyes derived from compounds like 1-benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene, the sulphonatoethyl group in the target compound improves dye solubility in water-based formulations .

Reactivity and Stability

  • Thermal and Chemical Stability: The pyridinium core and sulphonate group confer stability under acidic and high-temperature conditions, advantageous in industrial processes. Neutral analogs, such as 2-benzylaminopyridine, may degrade more readily in harsh environments .
  • Catalytic Utility: The ionic structure of 1-(benzyl)-2-(2-sulphonatoethyl)pyridinium allows it to act as a phase-transfer catalyst in biphasic reactions, a role less feasible for non-ionic derivatives .

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